molecular formula C8H19O5P B14380429 Diethyl (1-hydroxy-2-methoxypropan-2-yl)phosphonate CAS No. 89964-94-3

Diethyl (1-hydroxy-2-methoxypropan-2-yl)phosphonate

Cat. No.: B14380429
CAS No.: 89964-94-3
M. Wt: 226.21 g/mol
InChI Key: CDQQKSFHCVYURN-UHFFFAOYSA-N
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Description

Diethyl (1-hydroxy-2-methoxypropan-2-yl)phosphonate is a chemical compound with the molecular formula C7H17O4P. It is a phosphonate ester, which means it contains a phosphorus atom bonded to an oxygen atom and two ethyl groups. This compound is of interest in various fields of chemistry due to its unique structure and reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions

Diethyl (1-hydroxy-2-methoxypropan-2-yl)phosphonate can be synthesized through several methods. One common approach involves the reaction of diethyl phosphite with an appropriate alcohol under acidic or basic conditions. The reaction typically proceeds via nucleophilic substitution, where the hydroxyl group of the alcohol attacks the phosphorus atom, leading to the formation of the phosphonate ester.

Industrial Production Methods

In industrial settings, the synthesis of this compound often involves the use of catalysts to enhance the reaction rate and yield. Palladium-catalyzed cross-coupling reactions, for example, have been employed to achieve efficient synthesis of phosphonate esters . Microwave irradiation is another technique used to accelerate the reaction .

Chemical Reactions Analysis

Types of Reactions

Diethyl (1-hydroxy-2-methoxypropan-2-yl)phosphonate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form phosphonic acids.

    Reduction: Reduction reactions can convert the phosphonate ester to phosphine derivatives.

    Substitution: Nucleophilic substitution reactions are common, where the ethoxy groups can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Reagents like alkyl halides and bases are employed in substitution reactions.

Major Products Formed

    Oxidation: Phosphonic acids.

    Reduction: Phosphine derivatives.

    Substitution: Various substituted phosphonates depending on the nucleophile used.

Scientific Research Applications

Diethyl (1-hydroxy-2-methoxypropan-2-yl)phosphonate has a wide range of applications in scientific research:

Mechanism of Action

The mechanism by which diethyl (1-hydroxy-2-methoxypropan-2-yl)phosphonate exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a nucleophile, attacking electrophilic centers in biological molecules. This interaction can inhibit enzyme activity or alter the function of receptors, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Diethyl (1-hydroxy-2-methoxypropan-2-yl)phosphonate is unique due to the presence of both hydroxyl and methoxy groups, which confer distinct reactivity and potential biological activity. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

89964-94-3

Molecular Formula

C8H19O5P

Molecular Weight

226.21 g/mol

IUPAC Name

2-diethoxyphosphoryl-2-methoxypropan-1-ol

InChI

InChI=1S/C8H19O5P/c1-5-12-14(10,13-6-2)8(3,7-9)11-4/h9H,5-7H2,1-4H3

InChI Key

CDQQKSFHCVYURN-UHFFFAOYSA-N

Canonical SMILES

CCOP(=O)(C(C)(CO)OC)OCC

Origin of Product

United States

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